molecular formula C4H6O2S B074619 2,3-Dihydrothiophene 1,1-dioxide CAS No. 1192-16-1

2,3-Dihydrothiophene 1,1-dioxide

Cat. No. B074619
CAS RN: 1192-16-1
M. Wt: 118.16 g/mol
InChI Key: DYGJDTCGUUMUBL-UHFFFAOYSA-N
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Description

2,3-Dihydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H6O2S . It is also known by other names such as 2-Sulfolene and α-Sulfolene .


Synthesis Analysis

2,3-Dihydrothiophene 1,1-dioxide can be synthesized through various methods. For instance, it can be produced by reacting 2,3‐Dihydrothiophene 1,1‐dioxide (‘2‐sulfolene’) with tosylmethyl isocyanide (TsMIC) in the presence of a base . Another method involves the carboxylation of 3-sulfolene using CO2 and DBU .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrothiophene 1,1-dioxide can be represented as a 2D Mol file or a computed 3D SD file . The InChI key for this compound is DYGJDTCGUUMUBL-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,3-Dihydrothiophene 1,1-dioxide can undergo various chemical reactions. For example, when treated with a base, it can isomerize to form the 2,3-dihydrothiophene 1,1-dioxide . It can also react with tosylmethyl isocyanide (TsMIC) to give the hitherto unknown 3,5‐dihydro‐2H‐thieno[2,3‐c]pyrrole 1,1‐dioxide .


Physical And Chemical Properties Analysis

2,3-Dihydrothiophene 1,1-dioxide has a molecular weight of 118.16 g/mol . It has a topological polar surface area of 42.5 Ų and a heavy atom count of 7 . It has no hydrogen bond donors but has 2 hydrogen bond acceptors .

Scientific Research Applications

  • Structural and Electronic Properties :

    • Arjunan et al. (2015) conducted spectroscopic and theoretical quantum chemical studies on 2,5-dihydrothiophene-1,1-dioxide derivatives, examining their geometrical parameters, molecular electrostatic potential surface, electron density distribution, and natural bond orbital analysis (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).
    • Lukevics et al. (2002) reviewed X-ray diffraction investigations of compounds containing thiophene 1,1-dioxide and thiophene 1-monoxide fragments, focusing on the structure of S-oxide derivatives of dihydrothiophenes (Lukevics, Arsenyan, Belyakov, & Pudova, 2002).
  • Reactivity and Synthesis Applications :

    • Hofsløkken and Skattebol (1999) prepared 3-oxo-2,3-dihydrothiophene 1,1-dioxide and demonstrated its reactivity with sulfur and nitrogen nucleophiles, forming vinyl sulfides, thioacetals, bis-thioacetals, and enaminones (Hofsløkken & Skattebol, 1999).
    • Shyshkina et al. (2011) reviewed the synthesis and chemical properties of cyclic β-keto sulfones, including dihydrothiophen-3(2H)-one 1,1-dioxide, highlighting their structural fragments and reactivity (Shyshkina, Popov, Gordivska, Tkachuk, Kovalenko, Volovnenko, & Volovenko, 2011).
    • Tso and colleagues (1987) discussed the regioselective alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide, showing its conversion into dialkyl- and dispiro analogues, useful as precursors in organic synthesis (Tso, Chou, & Lee, 1987).
  • Thermal Behavior and Decomposition :

    • Isaacs and Laila (1976) reported on the thermal decomposition of substituted dihydrothiophen 1,1-dioxides, providing insights into their stability and reactivity under heat (Isaacs & Laila, 1976).

Safety And Hazards

When handling 2,3-Dihydrothiophene 1,1-dioxide, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

2,3-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGJDTCGUUMUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152333
Record name Thiophene, 2,3-dihydro-, 1,1-dioxide
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Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrothiophene 1,1-dioxide

CAS RN

1192-16-1
Record name Thiophene, 2,3-dihydro-, 1,1-dioxide
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Record name Thiophene, 2,3-dihydro-, 1,1-dioxide
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Record name 1192-16-1
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Record name Thiophene, 2,3-dihydro-, 1,1-dioxide
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Record name 2,3-Dihydrothiophene 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrothiophene 1,1-dioxide
Reactant of Route 2
2,3-Dihydrothiophene 1,1-dioxide
Reactant of Route 3
2,3-Dihydrothiophene 1,1-dioxide
Reactant of Route 4
2,3-Dihydrothiophene 1,1-dioxide
Reactant of Route 5
2,3-Dihydrothiophene 1,1-dioxide
Reactant of Route 6
2,3-Dihydrothiophene 1,1-dioxide

Citations

For This Compound
137
Citations
J Nakayama, H Nagasawa, Y Sugihara… - Journal of the American …, 1997 - ACS Publications
Thiophene 1, 1-dioxides are synthetically and theoretically important compounds which act as 2π-or 4π-components in a range of cycloadditions. A recent exhaustive literature survey …
Number of citations: 71 pubs.acs.org
HE Faith, MP Kautsky, BE Abreu - The Journal of Organic …, 1962 - ACS Publications
In the present investigation a variety of com-pounds have been made which contain the tetra-hydrothiophene 1, 1-dioxide or sulfolane ring. This grouping has been incorporated into a …
Number of citations: 17 pubs.acs.org
JP Walsh - 1970 - search.proquest.com
i University Microfilms, A XEROXCompany, Ann Arbor, Michigan Page 1 I 70-18,306 WALSH, John Paul, 19H2- THIOPHENE-1,1-DIOXIDES. The University of Texas at Austin, Ph.D., …
Number of citations: 0 search.proquest.com
RC KRUG, DE BOSWELL - The Journal of Organic Chemistry, 1962 - ACS Publications
Although the dehydration of II should lead to VI, preliminary studies indicated that the other avenues of attack might prove to be more fruitful. Dehydrohalogenation of certain …
Number of citations: 12 pubs.acs.org
CD Broaddus - Journal of the American Chemical Society, 1966 - ACS Publications
Figure 1. current interest. 1-5 Previous studies with unsaturated sulfoxides1 23456 and ethers7 haveshown that relative reactiv-ities cannot be related to the ground-state stabilities of …
Number of citations: 38 pubs.acs.org
GR Tichelaar - 1957 - vtechworks.lib.vt.edu
Sulfur dioxide and 1,3-butadiene react to form a five-membered cyclic unsaturated sulfone. the 2,5-dihydrothiophene 1,1-dioxide (I). When treated with a base, I will isomerize to form …
Number of citations: 0 vtechworks.lib.vt.edu
RC KRUG, JA RIGNEY - The Journal of Organic Chemistry, 1958 - ACS Publications
2-Methyl-2, 5-dihydrothiophene 1, 1-dioxide (I) has been carefully characterized, and from this sulfone the remaining two isomeric sulfones have been obtained. Isomerization of I in …
Number of citations: 8 pubs.acs.org
GN Andreev, EE Shul'ts, AA Volkov… - Russian journal of …, 2004 - Springer
5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones reacted with 5-isopropenyl-2,3-dihydrothio-phene 1,1-dioxide to give the corresponding ortho-addition products, 5-aryl-2',2',7-…
Number of citations: 14 link.springer.com
R AlanáAitken - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
Photochemical reaction of 2,3-dihydrothiophene 1,1-dioxide [2-sulfolene] with malefic anhydride gives the [2 + 2] cycloadduct 8 and simple reactions of the anhydride function provide …
Number of citations: 3 pubs.rsc.org
S Gronowitz, A Hallberg, G Nikitidis - Tetrahedron, 1987 - Elsevier
2,5-Dimethylthiophene-1,1-dioxide and 3-chloro-2,5-dimethy1-thiophene-1, 1-dioxide react with aqueous piperidine at room temperature in a Michael addition fashion to give …
Number of citations: 21 www.sciencedirect.com

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